molecular formula C17H17BrO4 B13019499 Methyl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate

Methyl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate

Cat. No.: B13019499
M. Wt: 365.2 g/mol
InChI Key: ZUDFZESSBRAAMP-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate is a substituted benzoate ester characterized by a benzyloxy group at position 4, a bromine atom at position 3, and an ethoxy group at position 5 of the aromatic ring. This compound is of interest in synthetic organic chemistry, particularly in the development of intermediates for pharmaceuticals and agrochemicals. Its structural complexity arises from the combination of electron-donating (benzyloxy, ethoxy) and electron-withdrawing (bromine) substituents, which influence its reactivity and physical properties .

Properties

Molecular Formula

C17H17BrO4

Molecular Weight

365.2 g/mol

IUPAC Name

methyl 3-bromo-5-ethoxy-4-phenylmethoxybenzoate

InChI

InChI=1S/C17H17BrO4/c1-3-21-15-10-13(17(19)20-2)9-14(18)16(15)22-11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3

InChI Key

ZUDFZESSBRAAMP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OC)Br)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate typically involves multiple steps. One common method starts with the bromination of 4-hydroxybenzoic acid to introduce the bromine atom at the 3-position. This is followed by the protection of the hydroxyl group with a benzyl group to form the benzyloxy derivative. The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst to yield the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The benzyloxy group can be oxidized to a benzoic acid derivative, while reduction can convert the ester group to an alcohol.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or ethoxy derivatives.

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Hydrolysis: Carboxylic acid and methanol.

Scientific Research Applications

Methyl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the benzyloxy and bromine groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzoate Esters

Methyl 4-(Benzyloxy)-5-Bromo-2-Methoxybenzoate ()
  • Structural Differences : Bromine is positioned at C5 instead of C3, and a methoxy group replaces the ethoxy group at C5.
  • The methoxy group at C2 may increase electron density at the para position compared to ethoxy, altering regioselectivity in further derivatization .
Methyl 4-(Benzyloxy)-5-Iodo-2-Methoxybenzoate ()
  • Structural Differences : Iodine replaces bromine at C5.
  • Impact : The larger atomic radius and lower electronegativity of iodine increase susceptibility to oxidative elimination or radical-mediated reactions. This substitution may also enhance intermolecular halogen bonding, affecting crystallinity .

Ester Group Variations

Benzyl 4-(Benzyloxy)-3-Methoxybenzoate ()
  • Structural Differences : A benzyl ester replaces the methyl ester, and a methoxy group is present at C3 instead of bromine.
  • Impact: The benzyl ester increases lipophilicity (logP), improving membrane permeability but reducing hydrolytic stability compared to the methyl ester.

Functional Group Modifications

3-(Benzyloxy)-5-Bromo-4-Ethoxybenzoic Acid ()
  • Structural Differences : The carboxylic acid replaces the methyl ester.
  • Impact : The free carboxylic acid group introduces acidity (pKa ~4-5), making it water-soluble at physiological pH. This contrasts with the ester’s neutral character, which favors lipid solubility. The acid form is more prone to decarboxylation under thermal stress .

Reactivity in Cross-Coupling Reactions

  • Bromine at C3 in the target compound allows for selective palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), whereas iodine-substituted analogs () may undergo faster oxidative addition but with higher catalyst loading requirements .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Reactivity Notes
Methyl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate C₁₇H₁₇BrO₄ Br (C3), BnO (C4), EtO (C5) 383.22 High NAS reactivity at C3
Methyl 4-(benzyloxy)-5-bromo-2-methoxybenzoate C₁₆H₁₅BrO₄ Br (C5), BnO (C4), MeO (C2) 367.19 Enhanced para electronic effects
3-(Benzyloxy)-5-bromo-4-ethoxybenzoic acid C₁₆H₁₅BrO₄ Br (C5), BnO (C3), EtO (C4) 369.19 Acidic, prone to decarboxylation

Biological Activity

Methyl 4-(benzyloxy)-3-bromo-5-ethoxybenzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structural features:

Property Details
Molecular Formula C₁₈H₁₈BrO₃
Molecular Weight Approximately 389.24 g/mol
Functional Groups Benzyloxy, Bromine, Ethoxy

The presence of the benzyloxy group enhances the compound's stability and solubility in organic solvents, making it suitable for various biological studies.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes and receptors, influencing various biochemical pathways.
  • Cell Signaling Modulation : It has been shown to modulate cell signaling pathways, potentially affecting cell proliferation and differentiation.
  • Inhibition of Kinases : Similar compounds have been reported to inhibit tropomyosin receptor kinases (TRKs), which are crucial in cancer cell proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

  • Cell Lines Tested : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and Km-12 (colon cancer).
  • Mechanism of Action : It inhibits cancer cell proliferation by interfering with kinase activity, leading to reduced phosphorylation of key proteins involved in cell cycle regulation.

Toxicity Studies

Toxicity assessments have shown that while the compound is effective against cancer cells, it exhibits low toxicity towards normal cells. This selectivity is critical for therapeutic applications.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Cell Proliferation : A study demonstrated that treatment with this compound resulted in a dose-dependent inhibition of proliferation in MCF-7 cells, with IC50 values indicating effective concentrations for therapeutic use .
  • Animal Model Research : In vivo studies using animal models showed that administration of the compound led to significant tumor growth inhibition without observable adverse effects on normal tissues.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name Key Features
Methyl 4-(benzyloxy)-3-bromo-5-methoxybenzoateContains a methoxy group instead of ethoxy
Ethyl 4-(benzyloxy)-3-bromo-5-methylbenzoateFeatures an ethyl group with different substitution

These comparisons highlight how variations in functional groups can influence biological activity and specificity.

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